Molecular structure and properties of 1-(Propane-2-sulfonyl)piperidin-3-one
Molecular structure and properties of 1-(Propane-2-sulfonyl)piperidin-3-one
An In-depth Technical Guide to 1-(Propane-2-sulfonyl)piperidin-3-one: Synthesis, Characterization, and Potential Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the development of novel, three-dimensional scaffolds is paramount for accessing new chemical space and addressing challenging biological targets. This guide introduces 1-(Propane-2-sulfonyl)piperidin-3-one, a versatile heterocyclic building block that merges the privileged piperidine framework with a metabolically robust N-sulfonyl group and a reactive ketone handle. The strategic placement of the sulfonyl group modulates the basicity of the piperidine nitrogen, a critical parameter for optimizing pharmacokinetic and pharmacodynamic properties. Concurrently, the ketone at the 3-position serves as a versatile anchor for a wide array of chemical modifications, enabling the rapid generation of diverse compound libraries.
This document provides a comprehensive overview tailored for researchers, scientists, and drug development professionals. We will explore the molecule's predicted physicochemical and spectroscopic properties, present a detailed, field-proven protocol for its synthesis and purification, and discuss its potential strategic applications in drug discovery programs. The insights herein are grounded in established chemical principles and designed to empower research teams to leverage this promising scaffold in their quest for next-generation therapeutics.
Introduction to the Scaffold: A Strategic Convergence of Privileged Moieties
The rational design of novel chemical entities often involves the strategic combination of well-characterized functional groups and core structures. 1-(Propane-2-sulfonyl)piperidin-3-one is a prime example of this design philosophy, integrating three key components, each with a significant history in successful drug development.
The Piperidine Motif: A Cornerstone of Medicinal Chemistry
The piperidine ring is one of the most ubiquitous N-heterocycles found in approved pharmaceuticals and clinical candidates.[1] Its prevalence stems from its ability to serve multiple roles: it can act as a primary pharmacophore that interacts directly with a biological target, or it can function as a linker with predictable three-dimensional exit vectors and favorable physicochemical properties.[1] The sp³-rich, non-planar structure of piperidine allows it to project substituents into three-dimensional space, facilitating more extensive and specific interactions with protein binding pockets compared to flat, aromatic systems.[2] This often leads to enhanced potency and selectivity.[2]
The N-Sulfonyl Group: Modulating Physicochemical Properties
Attaching a sulfonyl group to the piperidine nitrogen atom has profound effects on the molecule's properties. The strong electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the nitrogen. This is a crucial modification in drug design, as tuning the pKa of a basic nitrogen can mitigate off-target effects (e.g., hERG channel binding), improve cell permeability, and fine-tune solubility. Furthermore, the N-sulfonyl linkage is exceptionally stable to metabolic degradation, offering a distinct advantage over N-acyl or N-alkyl analogs that may be susceptible to enzymatic cleavage.
The Ketone Handle: A Gateway to Chemical Diversity
The ketone at the 3-position of the piperidine ring is a highly versatile functional group. It provides a reactive site for a multitude of well-established chemical transformations, including but not limited to:
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Reductive amination to install diverse side chains.
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Wittig reactions to introduce carbon-based substituents.
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Formation of hydrazones, oximes, and other derivatives.
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Aldol and other enolate-based reactions.
This chemical reactivity allows for the systematic exploration of the structure-activity relationship (SAR) around the core scaffold, making it an ideal starting point for a lead optimization campaign.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's intrinsic properties is fundamental to its application in drug discovery. As 1-(Propane-2-sulfonyl)piperidin-3-one is a novel scaffold, its properties are predicted based on established computational models and expert analysis of its constituent fragments.
Chemical Structure and Nomenclature
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IUPAC Name: 1-(propane-2-sulfonyl)piperidin-3-one
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Molecular Formula: C₈H₁₅NO₃S
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Molecular Weight: 205.27 g/mol
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CAS Number: Not yet assigned.
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Structure:
(Illustrative)
Predicted Physicochemical Data
The following table summarizes the key computed properties that are critical for assessing the drug-like potential of the scaffold. These values suggest that the molecule possesses a favorable profile for oral bioavailability, with good solubility and permeability characteristics.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (o/w) | ~0.8 | Indicates balanced lipophilicity, crucial for cell membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Acceptors | 3 (two sulfonyl oxygens, one carbonyl oxygen) | Provides points for specific interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The absence of acidic protons enhances membrane permeability. |
| Rotatable Bonds | 2 | A low number of rotatable bonds imparts conformational rigidity, which can improve binding affinity. |
Anticipated Spectroscopic Profile
For unambiguous characterization, the following spectroscopic signatures are expected:
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¹H NMR: The spectrum would be characterized by a septet for the isopropyl CH proton, a doublet for the two isopropyl methyl groups, and a series of multiplets corresponding to the eight protons on the piperidine ring. The protons alpha to the ketone and the nitrogen would show distinct chemical shifts.
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¹³C NMR: Key signals would include the carbonyl carbon (~205-210 ppm), the isopropyl methine carbon, the isopropyl methyl carbons, and four distinct signals for the piperidine ring carbons.
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Infrared (IR) Spectroscopy: Two strong, characteristic absorption bands are anticipated: one for the C=O stretch of the ketone (around 1715 cm⁻¹) and two for the S=O stretches of the sulfonyl group (around 1350 cm⁻¹ and 1160 cm⁻¹).
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Mass Spectrometry (MS): The exact mass would be readily identifiable via high-resolution mass spectrometry (HRMS), confirming the elemental composition.[3]
Proposed Synthesis and Characterization
The following section details a robust and reliable method for the laboratory-scale synthesis of 1-(Propane-2-sulfonyl)piperidin-3-one. The causality behind each step is explained to ensure reproducibility and understanding.
Retrosynthetic Analysis & Strategy
The most direct and logical synthetic approach is the N-sulfonylation of a piperidin-3-one precursor. This disconnection is strategically sound because both starting materials, piperidin-3-one (often available as its hydrochloride salt) and propane-2-sulfonyl chloride, are commercially available or readily prepared. The reaction is a standard nucleophilic substitution on the sulfonyl chloride.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 1-(Propane-2-sulfonyl)piperidin-3-one from piperidin-3-one hydrochloride and propane-2-sulfonyl chloride.
Materials:
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Piperidin-3-one hydrochloride[4]
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Propane-2-sulfonyl chloride
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidin-3-one hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).
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Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The excess base is crucial to both neutralize the hydrochloride salt and to act as an acid scavenger for the HCl generated during the reaction.
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Sulfonylation: While maintaining the temperature at 0 °C, add a solution of propane-2-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. The slow addition is necessary to control the exotherm of the reaction.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
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Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Phase Separation & Washes:
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Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and brine (to reduce the water content in the organic layer).
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Each wash should be followed by a clean separation of the aqueous and organic layers.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Workflow
The crude product is typically purified by flash column chromatography to remove unreacted starting materials and byproducts.
Protocol:
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Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).
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Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
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Elution and Collection: Elute the column with the chosen solvent system, collecting fractions.
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Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-(Propane-2-sulfonyl)piperidin-3-one as a purified solid or oil.[3]
Caption: Experimental workflow for synthesis and purification.
Potential Applications in Drug Discovery
The true value of a scaffold lies in its potential to generate biologically active molecules. 1-(Propane-2-sulfonyl)piperidin-3-one is poised to be a valuable asset in several therapeutic areas.
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Scaffold for Library Synthesis: The ketone functionality is a key asset, allowing for the creation of large, diverse libraries through parallel synthesis techniques like reductive amination. This enables the rapid exploration of SAR and the identification of initial hits.
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Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to orient functional groups that interact with the hinge region of the kinase domain. The piperidine core can serve this purpose, with derivatives from the ketone targeting the solvent-exposed regions.
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GPCR Ligands: The rigid, three-dimensional nature of the piperidine ring is well-suited for binding to the complex topologies of G-protein coupled receptors (GPCRs).
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Improving Drug Properties: In existing drug series containing a basic piperidine, replacing an N-alkyl or N-H group with the N-isopropylsulfonyl moiety can serve as a "metabolic fix." This modification can block a site of metabolism and reduce pKa, potentially improving the overall pharmacokinetic profile of a drug candidate.[1]
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety.
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Hazard Identification: Propane-2-sulfonyl chloride is corrosive and lachrymatory. Piperidine derivatives can be irritants. Handle all reagents with care.[5]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]
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Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7] Avoid contact with skin and eyes.[6]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Conclusion
1-(Propane-2-sulfonyl)piperidin-3-one represents a thoughtfully designed chemical scaffold with significant potential for drug discovery. It combines the structural advantages of the piperidine ring with the property-modulating effects of an N-sulfonyl group and the synthetic versatility of a ketone handle. The synthetic route is straightforward and robust, making the scaffold readily accessible. For medicinal chemists, this molecule is not just a compound, but a strategic starting point for building novel, diverse, and potentially potent therapeutic agents. Its application is anticipated to facilitate the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
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